molecular formula C10H21NO B1280022 3-(Azocan-1-yl)propan-1-ol CAS No. 5661-97-2

3-(Azocan-1-yl)propan-1-ol

Cat. No.: B1280022
CAS No.: 5661-97-2
M. Wt: 171.28 g/mol
InChI Key: RQYLJRHPYHJWQD-UHFFFAOYSA-N
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Description

3-(Azocan-1-yl)propan-1-ol is a chemical compound with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol It is characterized by the presence of an azocane ring, which is a saturated nitrogen-containing heterocycle, attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azocan-1-yl)propan-1-ol typically involves the reaction of azocane with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in azocane attacks the carbon atom in 3-chloropropanol, displacing the chlorine atom and forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Azocan-1-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Azocan-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or antifungal activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azocan-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The azocane ring can act as a ligand, binding to metal ions or other molecular targets, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azocan-1-yl)propan-1-ol is unique due to the presence of the azocane ring, which imparts distinct chemical and physical properties compared to its analogs. The larger ring size of azocane compared to piperidine or pyrrolidine can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

3-(azocan-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c12-10-6-9-11-7-4-2-1-3-5-8-11/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYLJRHPYHJWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489029
Record name 3-(Azocan-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5661-97-2
Record name 3-(Azocan-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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